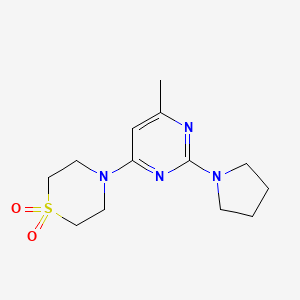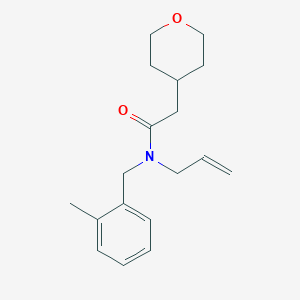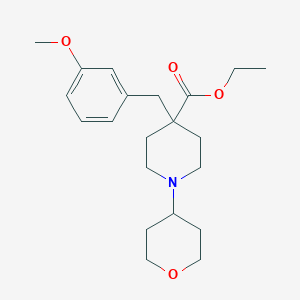![molecular formula C22H35N5O2 B4532023 N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4532023.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]propanamide
Vue d'ensemble
Description
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]propanamide is a useful research compound. Its molecular formula is C22H35N5O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.27907538 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Conformational Analysis
The molecular interaction and conformational analysis of similar compounds, particularly antagonists to the CB1 cannabinoid receptor, have been studied extensively. These compounds, through their distinct conformations, demonstrate how specific structural features can impact the binding affinity and functionality at the receptor sites. Such studies are crucial for understanding the mechanism of action and for designing more effective therapeutic agents with reduced side effects (Shim et al., 2002).
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Heterocyclic compounds, including pyrroles, pyridines, and pyrazines, play a significant role in the development of pharmaceuticals and agrochemicals due to their high biological activity. Their applications range from being key structural elements in drugs to their use in herbicides, insecticides, and even electroconductive polymers. This highlights the importance of understanding the synthesis and functionalization of these compounds for developing new therapeutic agents and materials (Higasio & Shoji, 2001).
Antisecretory Activity
Compounds structurally related to the specified molecule have been investigated for their potential antisecretory activity. For example, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, with specific modifications, have shown promising results in inhibiting histamine-induced gastric acid secretion. Such studies are critical for identifying new therapeutic options for conditions requiring the modulation of gastric acid secretion (Ueda et al., 1991).
Antibacterial and Antiviral Agents
The development of new antibacterial and antiviral agents is a crucial area of research, especially in the face of emerging resistant strains of pathogens. Compounds containing heterocyclic structures similar to the specified molecule have been synthesized and evaluated for their antimicrobial properties. This research is instrumental in the ongoing search for more effective and selective antimicrobial agents (Azab et al., 2013).
Propriétés
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-2-26-12-4-5-17(26)15-23-20(28)9-8-16-10-13-27(14-11-16)22(29)21-18-6-3-7-19(18)24-25-21/h16-17H,2-15H2,1H3,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIJDDNFRLHJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)C3=NNC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-6-phenylpyridazin-3-amine](/img/structure/B4531941.png)
![4-(5-{[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]carbonyl}-2-furyl)-2-methylbut-3-yn-2-ol](/img/structure/B4531947.png)


![N-[3-(ethoxymethyl)-4-methoxybenzyl]-2-pyrazinamine](/img/structure/B4531966.png)
![2-{5-[2-(1H-imidazol-2-yl)phenyl]-1,2,4-oxadiazol-3-yl}pyrimidine trifluoroacetate](/img/structure/B4531972.png)
![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-3-pyrrolidin-1-ylpropan-1-amine](/img/structure/B4531974.png)
![N-(3-ethylphenyl)-4-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-4-oxobutanamide](/img/structure/B4531975.png)
![[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B4531986.png)
![3-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxyquinazolin-4(3H)-one](/img/structure/B4531991.png)


![1-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4532024.png)
![2-[2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenoxy]acetamide](/img/structure/B4532041.png)
